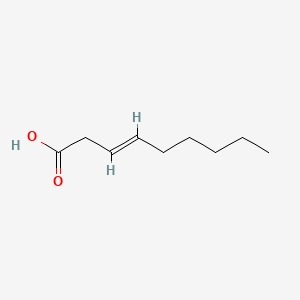

3-Nonenoic acid

説明

Significance of Unsaturated Fatty Acids in Biochemical Systems

Unsaturated fatty acids are vital components in a myriad of biological processes. numberanalytics.comfiveable.me Their structure, which includes at least one double bond within the fatty acid chain, is fundamental to their function. numberanalytics.comfiveable.me These fatty acids are integral to maintaining the fluidity of cell membranes, a critical factor for proper cellular function. numberanalytics.comfiveable.menumberanalytics.com They also serve as precursors for various signaling molecules and can influence gene expression. numberanalytics.comnumberanalytics.com

In biological systems, unsaturated fatty acids contribute to lowering harmful cholesterol levels. fiveable.me They are essential for energy storage and form the structural basis of lipids. ontosight.ai The presence of double bonds can lead to different spatial arrangements of the molecule, known as cis and trans isomers, which significantly impact their biological roles. libretexts.org

Overview of 3-Nonenoic Acid as a Monounsaturated Fatty Acid

This compound is a monounsaturated fatty acid, meaning it possesses a single double bond in its nine-carbon chain. ontosight.aiontosight.ai Its chemical formula is C₉H₁₆O₂. ontosight.ai This compound is found in nature in various plants and animals. ontosight.ai As a fatty acid, it is a constituent of lipids and is involved in energy storage and cell membrane structure. ontosight.aiontosight.ai It is recognized as a volatile organic compound and has been identified in foods like cheese and butter. chemicalbook.commedchemexpress.com

Isomeric Considerations in this compound Research (e.g., (Z)- and (E)-isomers)

The double bond in this compound can exist in two different geometric configurations: (Z) or cis, and (E) or trans. ontosight.ainih.govnih.gov The (Z)-isomer, also known as cis-3-nonenoic acid, has the carbon chains on the same side of the double bond, resulting in a kinked structure. ontosight.ainih.gov The (E)-isomer, or trans-3-nonenoic acid, has the carbon chains on opposite sides, leading to a more linear shape. nih.govthegoodscentscompany.com This structural difference between the isomers is crucial as it can lead to different chemical and biological activities. For instance, commercially available this compound is often a mixture of both (E) and (Z) isomers, with the (E)-isomer typically being the major component. thegoodscentscompany.com

Interactive Data Table: Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ ontosight.ai |

| Molecular Weight | 156.22 g/mol ontosight.ai |

| Appearance | Colorless to pale yellow liquid ontosight.aiontosight.ai |

| Odor | Pungent, unpleasant ontosight.aichemicalbook.com |

| CAS Number | 4124-88-3 (for the mixture of isomers) thegoodscentscompany.com |

| (Z)-isomer CAS | 41653-98-9 nih.gov |

| (E)-isomer CAS | 28163-88-4 a2bchem.com |

| Boiling Point | 261.00 to 262.00 °C thegoodscentscompany.com |

| Specific Gravity | 0.925 to 0.931 @ 25°C thegoodscentscompany.com |

| Refractive Index | 1.445 to 1.451 @ 20°C thegoodscentscompany.com |

| Solubility | Soluble in alcohol, insoluble in water ontosight.aithegoodscentscompany.com |

Structure

3D Structure

特性

IUPAC Name |

(E)-non-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3,(H,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPYTVBKHKUNHG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4124-88-3, 28163-88-4 | |

| Record name | 3-Nonenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonenoic acid, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Non-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NONENOIC ACID, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5J3N2F20Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Distribution in Biological Contexts

Detection in Animal Tissues

3-Nonenoic acid has been identified as a naturally occurring compound within various animal tissues. ontosight.ai In these biological systems, it is understood to play a role in fundamental processes such as energy storage and as a constituent of cell membrane structures. ontosight.ai While fatty acids are ubiquitous in animals, odd-chain fatty acids like the nine-carbon nonenoic acid are generally found in smaller quantities compared to their even-chain counterparts. atamankimya.comusda.gov For instance, trace levels of odd-chain fatty acids from C5 to C11 have been detected in the triacylglycerols of ruminant milk. skinident.world Some trans fatty acids, a category that can include isomers of nonenoic acid, are also known to occur naturally in the milk and meat of ruminants as a product of fermentation within the rumen. wikipedia.org

Presence in Plant Tissues (e.g., Gardenia, Grape, Wild Strawberry, Tobacco)

The compound is found naturally in various plant tissues. ontosight.ai While its presence is generally established, specific identification in plants such as gardenia, wild strawberry, or tobacco is not prominently detailed in available research. However, its saturated analog, nonanoic acid, has been identified in several plant-based sources, including apples and grapes. atamanchemicals.com Furthermore, nonanoic acid is famously found as esters in the oil of the pelargonium plant. nih.govwikipedia.org

Identification in Fermented Foodstuffs (e.g., Cheese, Butter)

In the context of fermented foods, the closely related saturated fatty acid, nonanoic acid, is a recognized component, particularly in dairy products like cheese and butter. ndc.ieresearchgate.netgoogle.com The hydrolysis of lipids and fermentation processes during cheese ripening can produce free fatty acids, including nonanoic acid, which contribute significantly to the final flavor profile. researchgate.net Specifically, nonanoic acid, along with other medium-chain fatty acids like hexanoic and octanoic acid, is associated with the characteristic 'cheesy,' 'sweaty,' or 'goaty' aromas of certain cheese varieties. ndc.ieresearchgate.net For example, it can contribute to vinegary aromas in cheese. researchgate.net While the saturated form is well-documented, the specific presence of this compound in these products is less characterized.

Comparative Analysis with Related Naturally Occurring Fatty Acids

The natural distribution of this compound is best understood in comparison to other fatty acids that share structural similarities, such as its saturated counterpart, its isomers, and other medium-chain fatty acids.

In nature, fatty acids with an even number of carbon atoms are typically more abundant than those with an odd number. usda.gov Consequently, C9 fatty acids like nonenoic acid and nonanoic acid are less common than highly prevalent saturated fatty acids such as palmitic acid (C16) and stearic acid (C18). skinident.world

The presence and position of a double bond also create significant differences. This compound is an unsaturated fatty acid, while nonanoic acid is its saturated equivalent, lacking any double bonds in its carbon chain. wikipedia.org This structural variance affects their physical properties and biological roles. Furthermore, isomers of nonenoic acid, such as 2-nonenoic acid, also exist in nature. For instance, (E)-non-2-enoic acid has been identified as a metabolite in organisms like mushrooms. nih.govhmdb.ca

The table below provides a comparative summary of this compound and related fatty acids found in nature.

Interactive Data Table: Comparison of Naturally Occurring Fatty Acids

| Fatty Acid | Formula | Carbon Chain | Type | Common Natural Occurrences |

| This compound | C₉H₁₆O₂ | C9 | Monounsaturated (Odd-chain) | General animal and plant tissues. ontosight.ai |

| Nonanoic acid | C₉H₁₈O₂ | C9 | Saturated (Odd-chain) | Ruminant milk, apples, grapes, pelargonium oil, fermented cheese. skinident.worldatamanchemicals.comnih.govndc.ie |

| 2-Nonenoic acid | C₉H₁₆O₂ | C9 | Monounsaturated (Odd-chain) | Mushrooms. hmdb.ca |

| Hexanoic acid | C₆H₁₂O₂ | C6 | Saturated (Even-chain) | Ruminant milk fat (butter), certain seed oils. skinident.world |

| Octanoic acid | C₈H₁₆O₂ | C8 | Saturated (Even-chain) | Most milk fats, coconut oil, palm kernel oil. usda.govskinident.world |

| Decanoic acid | C₁₀H₂₀O₂ | C10 | Saturated (Even-chain) | Most milk fats, coconut oil, palm kernel oil. usda.govskinident.world |

| Oleic acid | C₁₈H₃₄O₂ | C18 | Monounsaturated (Even-chain) | Occurs in nearly all natural fats and oils, especially olive and palm oils. britannica.com |

| Palmitic acid | C₁₆H₃₂O₂ | C16 | Saturated (Even-chain) | Most abundant saturated fatty acid; found in animals, plants (e.g., palm oil), and microorganisms. skinident.world |

| Stearic acid | C₁₈H₃₆O₂ | C18 | Saturated (Even-chain) | Second most abundant saturated fatty acid; found in most animal and plant lipids. skinident.world |

Biosynthetic Pathways and Metabolic Origins of 3 Nonenoic Acid

Role as an Intermediate in De Novo Fatty Acid Synthesis

De novo fatty acid synthesis is the process by which living organisms create fatty acids from non-fatty acid precursors. While the primary product of cytosolic fatty acid synthase (FAS) in mammals is the 16-carbon saturated fatty acid, palmitic acid, the synthesis of odd-chain and unsaturated fatty acids involves specialized steps where molecules like 3-nonenoic acid can arise as intermediates. researchgate.netfrontiersin.org

The synthesis of odd-chain fatty acids, including the nine-carbon nonanoic acid, typically starts with a different primer molecule than the acetyl-CoA used for even-chain fatty acids. frontiersin.orgnih.govscielo.org.mx Propionyl-CoA, a three-carbon molecule, serves as the initial building block. frontiersin.orgnih.govscielo.org.mx The subsequent elongation of this primer occurs through the addition of two-carbon units from malonyl-CoA, in a series of reactions catalyzed by the fatty acid synthase complex. researchgate.netebi.ac.uk

The introduction of a double bond to form an unsaturated fatty acid like this compound can occur through the action of desaturase enzymes. In some bacteria, an oxygen-independent pathway can introduce a double bond during the elongation process. nih.gov For a nine-carbon chain, the formation of a double bond at the C-3 position would be a critical step. While direct evidence for this compound as a primary product of a specific de novo synthesis pathway is not abundant, its structure is consistent with its formation as a transient intermediate that can be further elongated or modified.

Table 1: Key Enzymes in De Novo Fatty Acid Synthesis

| Enzyme | Function | Role in Potential this compound Formation |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. researchgate.netebi.ac.uk | Provides the two-carbon units for fatty acid elongation. researchgate.netebi.ac.uk |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that catalyzes the chain elongation of fatty acids. researchgate.netebi.ac.uk | Elongates the initial primer (e.g., propionyl-CoA) to form the nine-carbon backbone. frontiersin.orgnih.govscielo.org.mx |

| Desaturase | Introduces double bonds into the fatty acid chain. nih.gov | Potentially creates the C=C double bond at the 3rd position of a nonanoyl-CoA. nih.gov |

Involvement in Beta-Oxidation Pathways

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down to produce energy. researchgate.net The oxidation of unsaturated fatty acids, such as this compound, requires additional enzymatic steps compared to the breakdown of saturated fatty acids. libretexts.orgwikipedia.org

When this compound enters the beta-oxidation spiral, it undergoes the initial steps to form 3-nonenoyl-CoA. However, the cis-double bond at the third carbon position prevents the direct action of the next enzyme in the canonical pathway, enoyl-CoA hydratase. libretexts.orgwikipedia.org To overcome this, a specific auxiliary enzyme, enoyl-CoA isomerase , is required. ebi.ac.ukwikipedia.orguniprot.org This enzyme catalyzes the isomerization of the cis-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA. ebi.ac.ukwikipedia.org The resulting trans-Δ²-enoyl-CoA is a regular substrate for enoyl-CoA hydratase, allowing beta-oxidation to proceed. libretexts.orgwikipedia.org

Therefore, this compound is a direct substrate for a modified beta-oxidation pathway, highlighting the metabolic adaptability of cells to utilize a variety of fatty acid structures for energy production.

Table 2: Key Enzymes in the Beta-Oxidation of this compound

| Enzyme | Function | Specific Role in this compound Breakdown |

| Acyl-CoA Synthetase | Activates fatty acids by converting them to their CoA esters. | Converts this compound to 3-nonenoyl-CoA. |

| Acyl-CoA Dehydrogenase | Introduces a double bond between the α and β carbons of the acyl-CoA. | Acts on the saturated portion of the fatty acid chain in subsequent cycles. |

| Enoyl-CoA Isomerase | Isomerizes the cis-Δ³ double bond to a trans-Δ² double bond. ebi.ac.ukwikipedia.orguniprot.org | Converts cis-3-nonenoyl-CoA to trans-2-nonenoyl-CoA, a substrate for the next step. libretexts.orgwikipedia.orgwikipedia.org |

| Enoyl-CoA Hydratase | Adds a water molecule across the trans-Δ² double bond. libretexts.orgwikipedia.org | Hydrates trans-2-nonenoyl-CoA to form L-3-hydroxynonanoyl-CoA. |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group at the β-carbon. libretexts.org | Converts L-3-hydroxynonanoyl-CoA to 3-ketononanoyl-CoA. |

| Thiolase | Cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. libretexts.org | Releases acetyl-CoA and heptanoyl-CoA. |

Microbial Biosynthesis Mechanisms

Microorganisms are a rich source of diverse metabolic pathways, including those for the production of unique fatty acids. Several bacteria and yeasts are known to produce odd-chain and unsaturated fatty acids. frontiersin.orgnih.govontosight.ai The biosynthesis of this compound, or its derivatives, has been observed in certain microbial systems.

A notable example is the biosynthesis of the antibiotic mupirocin (B1676865) by Pseudomonas fluorescens. researchgate.netresearchgate.netscispace.comnih.govkuleuven.be Mupirocin contains a 9-hydroxynonanoic acid side chain. researchgate.netresearchgate.netnih.govkuleuven.be One of the minor forms of mupirocin, pseudomonic acid D, possesses an unsaturated double bond at the 4-5 position of this nine-carbon side chain. researchgate.net The biosynthesis of this side chain originates from a 3-hydroxypropionate (B73278) starter unit and undergoes several rounds of elongation. kuleuven.be It is plausible that an intermediate in this pathway could be a nonenoic acid derivative, which is then hydroxylated.

Furthermore, research has shown that during the microbial production of 9-hydroxynonanoic acid from linoleic acid, n-non-3-enoic acid can be formed as a byproduct. This suggests the presence of microbial enzymes capable of generating a C9 fatty acid with a double bond at the third position from a longer unsaturated fatty acid precursor.

The ability of microorganisms to produce such compounds can be harnessed for industrial applications. ontosight.ai Microbial fermentation offers a sustainable route to produce specialty chemicals like this compound from renewable feedstocks. ontosight.ai

Table 3: Examples of Microbial Fatty Acid Biosynthesis

| Microorganism | Fatty Acid Product/Intermediate | Precursor/Pathway |

| Pseudomonas fluorescens | 9-Hydroxynonanoic acid (in Mupirocin) researchgate.netresearchgate.netscispace.comnih.govkuleuven.be | 3-Hydroxypropionate kuleuven.be |

| Yarrowia lipolytica | Odd-chain fatty acids (e.g., C11, C13, C15) frontiersin.orgnih.gov | Propionyl-CoA frontiersin.orgnih.gov |

| Rumen Bacteria | Conjugated linoleic and linolenic acids frontiersin.org | Linoleic acid, α-Linolenic acid frontiersin.org |

Chemical Synthesis Methodologies for 3 Nonenoic Acid and Its Isomers

Knoevenagel Condensation Approaches (e.g., from Heptanal (B48729) and Malonic Acid)

The Knoevenagel condensation is a cornerstone reaction for synthesizing unsaturated carboxylic acids. The reaction between an aldehyde, such as heptanal, and an active methylene (B1212753) compound like malonic acid, can be tailored to produce 3-nonenoic acid, often with high stereoselectivity for the (E)-isomer. researchgate.netdntb.gov.ualookchem.com

Classic Knoevenagel conditions often favor the formation of α,β-unsaturated acids. However, modified procedures have been developed to achieve high regioselectivity for the β,γ-unsaturated product, this compound. psu.edulookchem.com A key strategy involves the careful selection of catalyst and solvent. For instance, a modified Knoevenagel condensation of straight-chain aldehydes with malonic acid using piperidinium (B107235) acetate (B1210297) as a catalyst in solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at 100°C yields (E)-alk-3-enoic acids with high yields (85–90%) and excellent stereoselectivity (98–99%). psu.edu Refluxing in xylene is also a viable, though sometimes less effective, solvent choice. psu.edulookchem.com

Another highly effective approach involves solvent-free conditions. The reaction of aldehydes with malonic acid catalyzed by N-methyl morpholine (B109124) (NMM) has been shown to exhibit high β,γ-regioselectivity and exclusive (E)-stereoselectivity. lookchem.com These methods provide practical routes to (E)-3-nonenoic acid from readily available starting materials like heptanal and malonic acid. researchgate.netdntb.gov.ua

Table 1: Comparison of Knoevenagel Condensation Methods for (E)-3-Alkenoic Acid Synthesis

| Catalyst | Solvent | Temperature | Yield | (E)-Stereoselectivity | Reference |

| Piperidinium acetate | DMSO or DMF | 100°C | 85–90% | 98–99% | psu.edu |

| Piperidinium acetate | Xylene (reflux) | ~140°C | 60–85% | High | psu.edulookchem.com |

| N-methyl morpholine (NMM) | Solvent-free | Not specified | Good | >99:1 | lookchem.com |

| Triethylamine | Not specified | Not specified | 80–88% | High | lookchem.com |

Isomerization Studies for this compound Conversion (e.g., to 2-Nonenoic Acid)

While the synthesis of this compound is well-established, there is significant interest in its conversion to the α,β-unsaturated isomer, 2-nonenoic acid, which is a valuable precursor for certain fragrances. google.com A robust method for this isomerization involves treating this compound with a concentrated aqueous solution of an alkali metal hydroxide (B78521), such as potassium hydroxide (KOH). google.comvulcanchem.com

The process relies on heating a heterogeneous mixture of this compound and a concentrated alkali solution (40–65% w/w) to temperatures between 145°C and 150°C. google.comvulcanchem.com Under these conditions, the alkali metal salt of this compound converts to the corresponding salt of 2-nonenoic acid. A high concentration of alkali is crucial as it causes the potassium salt of the 2-isomer to become insoluble and precipitate from the solution, which drives the equilibrium of the reaction toward the desired product. google.comvulcanchem.com This method typically yields a mixture containing approximately 82% of the 2-nonenoic acid salt and 18% of the this compound salt. google.comvulcanchem.com After the reaction, the solid salt is filtered, neutralized with a strong acid like hydrochloric acid, and the resulting free acids are purified, often by vacuum distillation. vulcanchem.com

Table 2: Alkali-Mediated Isomerization of this compound to 2-Nonenoic Acid

| Parameter | Condition | Outcome / Rationale | Reference |

| Reagent | Concentrated Potassium Hydroxide (KOH) | Transforms the acid to its potassium salt. | google.comvulcanchem.com |

| Alkali Concentration | 40–65% w/w (preferably 50-60%) | Ensures insolubility of the 2-isomer salt, driving the reaction. Suppresses side reactions. | google.comvulcanchem.com |

| Temperature | 145–150°C | Optimizes reaction kinetics for isomerization. | google.comvulcanchem.com |

| Reaction Time | ~12 hours | Allows for substantial conversion to the 2-isomer. | vulcanchem.com |

| Product Ratio | ~82% 2-nonenoic acid / 18% this compound | Represents the typical equilibrium mixture achieved under these conditions. | google.comvulcanchem.com |

Regioselective and Stereoselective Synthesis Strategies

Achieving high selectivity is a critical goal in the synthesis of specific nonenoic acid isomers. Both regioselectivity (controlling the double bond position) and stereoselectivity (controlling the geometry, i.e., E/Z or cis/trans) are paramount.

Regioselective Synthesis: The Knoevenagel condensation itself is a powerful tool for regiocontrol. While classical Doebner modifications tend to produce α,β-unsaturated acids, modified conditions can selectively yield the β,γ-isomer. lookchem.com The use of piperidinium acetate in polar aprotic solvents like DMSO or DMF at elevated temperatures is a highly regioselective method for producing (E)-3-alkenoic acids from straight-chain aldehydes. psu.edu

Alternative regioselective strategies have also been explored. For example, the regioselective hydrogenation of 3,8-nonadienoic acid can yield this compound. capes.gov.br This reaction, when catalyzed by RhCl[P(p-tolyl)3]3 in benzene (B151609) and in the absence of water, favors the hydrogenation of the double bond at the 8-position, preserving the double bond at the 3-position. capes.gov.br

Stereoselective Synthesis: Most modern modifications of the Knoevenagel condensation for producing 3-alkenoic acids are highly stereoselective, almost exclusively yielding the (E)- or trans-isomer. psu.edulookchem.com

Solvent-Free Synthesis: Using N-methyl morpholine (NMM) as a catalyst with malonic acid and an aldehyde under solvent-free conditions results in exclusively the (E)-β,γ-unsaturated acid. lookchem.com

Catalysis in Polar Solvents: The reaction catalyzed by piperidinium acetate in DMSO or DMF provides excellent (E)-stereoselectivity of 98-99%. psu.edu

These strategies underscore the chemical versatility available to selectively synthesize the desired isomer of this compound by carefully choosing catalysts, solvents, and reaction conditions.

Enzymatic Transformations and Biocatalysis of 3 Nonenoic Acid

Biotransformation from Lipid Sources (e.g., Plant Oils, Microalgae Fatty Acid Methyl Esters)

Industrially relevant C9 carboxylic acids, including 3-nonenoic acid, can be produced from the unsaturated fatty acids found in plant oils like olive and soybean oil. acs.org This process typically begins with the enzymatic liberation of fatty acids from triglycerides, followed by a multi-step conversion in engineered microorganisms.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are crucial enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. nottingham.ac.ukscielo.br In the context of this compound production, lipases are employed to break down plant oils, releasing oleic acid, which serves as a key precursor. The biological function of these enzymes is to hydrolyze triacylglycerols, a reaction that is reversible and can also be used for the synthesis of acylglycerols. nottingham.ac.uk

The specificity of lipases is a significant factor. For instance, the extracellular lipase (B570770) from the mold Geotrichum candidum shows a pronounced specificity for hydrolyzing esters of long-chain unsaturated fatty acids that have a double bond at the C-9 position, such as oleic and linoleic acids. nottingham.ac.uk This selectivity allows for the preferential release of these fatty acids from a mixture within a fat or oil, making them available for subsequent biotransformation steps. nottingham.ac.uknih.gov Lipase-catalyzed hydrolysis is a foundational step in creating value-added products from lipid feedstocks. researchgate.net

Following the liberation of oleic acid, engineered microbial systems, particularly recombinant Escherichia coli, are used to convert it into C9 compounds. acs.org This conversion is achieved through a carefully designed enzymatic cascade that cleaves the C9–C10 double bond of the fatty acid. acs.orgmdpi.com

A successful whole-cell biocatalysis system has been developed using an E. coli strain engineered to express a series of enzymes:

Fatty Acid Double Bond Hydratase (Oleate Hydratase): An oleate (B1233923) hydratase (OhyA) from Stenotrophomonas maltophilia catalyzes the hydration of the double bond in oleic acid to produce 10-hydroxyoctadecanoic acid. acs.orgnih.gov Oleate hydratases are known to convert unsaturated fatty acids into their hydroxylated counterparts. fu-berlin.de

Alcohol Dehydrogenase (ADH): A secondary alcohol dehydrogenase from Micrococcus luteus then oxidizes the newly formed hydroxyl group into a ketone. acs.orgmdpi.com

Baeyer-Villiger Monooxygenase (BVMO): A BVMO from Pseudomonas putida KT2440 performs an oxidative cleavage of the keto intermediate, resulting in an ester. acs.orgresearchgate.net

In situ Hydrolysis: The resulting ester is then hydrolyzed in situ by a lipase (such as Thermomyces lanuginosus lipase), which can be added to the reaction, yielding C9 carboxylic acids, including nonanoic acid and non-3-enoic acid. acs.org

To improve the efficiency of this process, a long-chain fatty acid transporter (FadL) can also be overexpressed in the recombinant E. coli to enhance the uptake of oleic acid into the cell. acs.orgnih.gov This simultaneous enzyme/whole-cell biocatalysis approach demonstrates a viable pathway for producing this compound from renewable plant oils. acs.org

| Enzyme | Source Organism | Function in Cascade |

|---|---|---|

| Oleate Hydratase (OhyA) | Stenotrophomonas maltophilia | Hydrates the C9-C10 double bond of oleic acid to form 10-hydroxyoctadecanoic acid. |

| Alcohol Dehydrogenase (ADH) | Micrococcus luteus | Oxidizes the hydroxyl group to a keto group. |

| Baeyer-Villiger Monooxygenase (BVMO) | Pseudomonas putida KT2440 | Performs oxidative cleavage of the keto-intermediate to form an ester. |

| Lipase | Thermomyces lanuginosus | Hydrolyzes the ester to yield C9 products, including this compound. |

Fungal Unspecific Peroxygenase (UPO)-Mediated Reactions

Unspecific peroxygenases (UPOs, EC 1.11.2.1) are extracellular heme-thiolate enzymes secreted by fungi that have gained significant attention as biocatalysts. wikipedia.orgresearchgate.net They are capable of performing a wide array of selective oxygenation reactions, similar to cytochrome P450 monooxygenases, but with the advantage of using hydrogen peroxide as the oxidant and oxygen source, which simplifies the process. acs.orgnih.gov These enzymes can catalyze both hydroxylation and epoxidation of unsaturated fatty acids. acs.orgresearchgate.net

UPOs are known to react with fatty acids containing internal double bonds. researchgate.net Given that this compound possesses a β-γ internal double bond (between C3 and C4), it is a substrate for these enzymes. The reactions catalyzed by UPOs can lead to two primary types of products: hydroxylated derivatives and epoxides. researchgate.net

Epoxidation: UPOs can transfer an oxygen atom across the double bond of this compound to form a β-γ-epoxide. researchgate.net This reaction is of industrial interest as epoxides are valuable chemical intermediates. acs.org The epoxidation cycle of UPOs involves the activation of the enzyme by H₂O₂ to form a reactive species (Compound I) that can epoxidize double bonds. acs.orgresearchgate.net

Hydroxylation: Alongside epoxidation, UPOs can also catalyze the hydroxylation of fatty acids. acs.orgresearchgate.net This can occur at various positions on the carbon chain, although the primary reaction at the double bond is often epoxidation. Mixtures of hydroxylated and epoxidized products are commonly observed in the UPO-catalyzed transformation of unsaturated fatty acids. researchgate.net

The balance between these two pathways can sometimes be modulated by mutating key amino acid residues within the enzyme's active site, as has been demonstrated for the Marasmius rotula UPO (MroUPO) with oleic acid. acs.orgresearchgate.net

The product profile resulting from the UPO-mediated conversion of unsaturated fatty acids is highly dependent on the specific enzyme used. researchgate.net Different UPOs exhibit varying specificities and can generate different product distributions from the same substrate.

In the case of β-γ-unsaturated fatty acids like this compound, studies have shown that while most tested UPOs produce a similar pattern of products, some enzymes display unique specificities. researchgate.net For example, the UPO from Chaetomium globosum (CglUPO) was found to form β-γ-epoxides from corresponding fatty acids, a reaction not observed with all UPOs. researchgate.net The product pattern for other UPOs acting on β-γ-unsaturated fatty acids was reported to be quite similar. researchgate.net

While the direct formation of 3-hydroxy-3-nonenoic acid by UPOs is not explicitly detailed in available literature, the known hydroxylation capabilities of these enzymes on fatty acids suggest that the formation of various hydroxylated isomers is plausible. acs.orgresearchgate.net The regioselectivity of hydroxylation would depend on the specific UPO and the orientation of the substrate within the enzyme's heme active site. acs.org

| Reaction Type | Enzyme Example | Primary Product | Notes |

|---|---|---|---|

| Epoxidation | Chaetomium globosum UPO (CglUPO) | β-γ-Epoxide | CglUPO specifically formed this product from β-γ-unsaturated fatty acids. |

| Oxidation | Various UPOs | Similar pattern of oxidized products | Most other UPOs tested showed a consistent product profile for this substrate class. |

| Hydroxylation | General UPO capability | Hydroxylated derivatives | Formation of specific isomers like 3-hydroxy-3-nonenoic acid is plausible but depends on enzyme regioselectivity. |

Biological Functions and Molecular Mechanisms of 3 Nonenoic Acid and Its Biologically Relevant Derivatives

Roles in Cellular Signaling Pathways

While direct and extensive research on the specific roles of 3-nonenoic acid in cellular signaling pathways is not widely documented, its structural relative, nonanoic acid, has been shown to influence significant signaling cascades. For instance, nonanoic acid is a known agonist for the olfactory receptor OR51E1. nih.govnih.gov Activation of OR51E1 by nonanoic acid in prostate cancer cells leads to the phosphorylation of various protein kinases involved in cellular growth, ultimately inhibiting cell proliferation. oncotarget.com Specifically, it can trigger a reduction in androgen-dependent gene expression and promote cellular senescence through the Src-p21-E2F1-p38α signaling pathway. oncotarget.com In human and rodent enteroendocrine L cells, nonanoic acid stimulates the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), along with an increase in cAMP production and p-ERK, via an OR51E1-mediated pathway. nih.gov

Furthermore, in human stem cell-derived cardiomyocytes, the activation of OR51E1 by nonanoic acid induces negative chronotropic effects, which are dependent on the activation of the olfactory receptor. nih.gov This suggests a potential role for related fatty acids in modulating cardiac function. The study of this compound itself in these and other signaling pathways remains an area for further investigation.

Precursor Functions for Endogenous Bioactive Molecules

This compound, as an unsaturated fatty acid, can serve as a precursor or intermediate in the synthesis of various other molecules. chemimpex.commedchemexpress.com Fatty acids, in general, are fundamental building blocks for a wide array of bioactive lipids. While specific pathways originating directly from this compound to well-characterized endogenous bioactive molecules are not extensively detailed in the available research, its chemical structure allows for its participation in various metabolic processes. chemimpex.com For example, the β-oxidation of fatty acids is a crucial metabolic pathway in various organisms, including fungal pathogens, for energy production and survival within a host. asm.orgplos.org It is plausible that this compound could be metabolized through similar pathways, contributing to the cellular energy pool or being converted into other bioactive lipid species. Further research is needed to elucidate the specific bioactive molecules derived from this compound.

Interactions with Biological Receptors and Membrane Systems

Modulation of Platelet Adenylate Cyclase Activity by Prostacyclin Receptor Mimetics (e.g., 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid)

A biologically relevant derivative, 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, has been identified as a potent, nonprostanoid prostacyclin mimetic. nih.govresearchgate.netdntb.gov.ua This compound acts as an inhibitor of ADP-induced human platelet aggregation. nih.govresearchgate.net Its mechanism of action involves the stimulation of platelet membrane-bound adenylate cyclase in a concentration-dependent manner, leading to an increase in intraplatelet cyclic AMP (cAMP) accumulation. nih.govresearchgate.netresearchgate.net

Displacement studies using [3H]iloprost have confirmed that the platelet prostacyclin (PGI2) receptor is the biological target for 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid. nih.govresearchgate.net Structure-activity relationship studies have revealed that the key structural features for this activity are a vicinally diphenylated pyrazole (B372694) with an attached ω-alkanoic acid side chain of eight or nine atoms in length. nih.gov The potency of these compounds is dependent on both the length of the side chain and its spatial relationship with the two phenyl rings. nih.gov Other nonprostanoid prostacyclin mimetics, such as octimibate, also inhibit platelet aggregation by activating platelet adenylate cyclase through stimulation of prostacyclin receptors. nih.gov

| Compound | Primary Action | Mechanism | Receptor Target |

|---|---|---|---|

| 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid | Inhibition of platelet aggregation | Stimulation of adenylate cyclase, increase in cAMP | Prostacyclin (PGI2) receptor |

| Octimibate | Inhibition of platelet aggregation | Stimulation of adenylate cyclase, increase in cAMP | Prostacyclin (PGI2) receptor |

Ligand-Receptor Interactions in Cellular Responses (e.g., OR51E1 signaling for related fatty acids)

The olfactory receptor OR51E1, also known as prostate-specific G-protein coupled receptor 2 (PSGR2), has been identified as a receptor for certain fatty acids, including the structurally similar nonanoic acid. nih.govoncotarget.com This receptor is expressed in various tissues beyond the olfactory epithelium, including the heart, prostate, and gastrointestinal tract. nih.govoncotarget.complos.org

Activation of OR51E1 by nonanoic acid has been shown to elicit distinct cellular responses in different tissues. nih.govnih.govoncotarget.com In prostate cancer cells, this interaction leads to growth suppression. oncotarget.com In enteroendocrine cells, it triggers the release of hormones like GLP-1 and PYY. nih.gov In cardiomyocytes, it induces negative chronotropic effects. nih.gov These responses are mediated through G-protein signaling pathways. nih.gov While direct studies on this compound binding to OR51E1 are limited, the activity of nonanoic acid suggests that related fatty acids can act as signaling molecules through this receptor.

| Ligand (Related Fatty Acid) | Receptor | Tissue | Cellular Response |

|---|---|---|---|

| Nonanoic acid | OR51E1 | Prostate Cancer Cells | Growth suppression |

| Nonanoic acid | OR51E1 | Enteroendocrine L cells | GLP-1 and PYY secretion |

| Nonanoic acid | OR51E1 | Cardiomyocytes | Negative chronotropic effect |

Immunomodulatory Activities

Anti-Phagocytic Mechanisms (e.g., in Fungal Pathogen Evasion)

Some fungal pathogens have developed strategies to evade the host immune system, particularly phagocytic cells like macrophages. nih.gov One such mechanism involves the secretion of certain molecules that interfere with the phagocytic process. Research on the fungal pathogen Cryptococcus neoformans has shown that 3-hydroxy fatty acids, which can be structurally related to derivatives of this compound, play a role in protecting the fungal cells from phagocytosis by amoebae. frontiersin.orgnih.gov

The production of these 3-hydroxy fatty acids by C. neoformans makes the yeast cells more resistant to amoebal predation. frontiersin.org It is suggested that these secreted fatty acids may interfere with the intracellular signaling within the amoeba that is necessary for phagocytosis. frontiersin.org This provides a survival advantage to the fungus. While this research focuses on 3-hydroxy fatty acids, it points to the potential for other fatty acids and their derivatives to act as immunomodulatory molecules, helping pathogens to evade the host's innate immune response. nih.gov Fungal pathogens can utilize fatty acids from their lipid stores for survival within the phagosome. nih.gov

Upregulation of Host Defense Peptides

Research into the effects of medium-chain fatty acids on the immune system has revealed their capacity to enhance the body's natural defense mechanisms. Specifically, studies involving nonanoic acid provide a basis for understanding how this compound might function in upregulating host defense peptides (HDPs), such as porcine β-defensins.

Histone Deacetylase Inhibition:

One of the key mechanisms by which nonanoic acid is thought to exert its effects is through the inhibition of histone deacetylases (HDACs). researchgate.netchemsrc.commedchemexpress.comatamankimya.comchemsrc.com HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure that generally represses gene transcription.

By inhibiting HDACs, nonanoic acid promotes the acetylation of histones, such as histone 3 lysine (B10760008) 9 (H3K9). researchgate.net This acetylation leads to a more relaxed chromatin structure, facilitating the transcription of certain genes, including those encoding for HDPs. researchgate.net In porcine intestinal epithelial cells (IPEC-J2), treatment with nonanoic acid has been shown to increase the expression of porcine β-defensin 1 (pBD-1) and pBD-2. researchgate.netchemsrc.commedchemexpress.comchemsrc.com This upregulation is associated with enhanced antibacterial activity and a reduction in bacterial translocation across the intestinal barrier. researchgate.netchemsrc.commedchemexpress.comatamankimya.comchemsrc.com

Given the structural similarities, it is plausible that this compound could also function as an HDAC inhibitor, thereby upregulating the expression of β-defensins and contributing to a strengthened immune defense in the intestine. nih.govchvm.net

Antimicrobial and Antifungal Effects

The antimicrobial properties of fatty acids are well-documented, and research on nonanoic acid provides a framework for understanding the potential mechanisms of this compound.

Inhibition of Fungal Mycelial Growth and Spore Germination

Nonanoic acid has been identified as a fungal self-inhibitor, preventing the germination of spores and inhibiting mycelial growth. nih.govresearchgate.netnih.govatamankimya.com The primary mechanism proposed for this action is the dissipation of the intracellular pH gradient (pHin) within fungal cells. nih.govresearchgate.netnih.gov

Fungal spore germination is a complex process that involves the swelling of the spore and the emergence of a germ tube. nih.gov This process is accompanied by an increase in the intracellular pH. nih.govnih.gov Nonanoic acid, at relatively low concentrations, can prevent this increase in pHin, thereby inhibiting swelling and germination. nih.govresearchgate.netnih.gov This effect is not unique to nonanoic acid, as other medium-chain fatty acids like octanoic and decanoic acid have shown similar efficacy. nih.govnih.gov

The ability of nonanoic acid to disrupt the pH gradient suggests that it acts as a protonophore, carrying protons across the fungal cell membrane and disrupting the electrochemical gradient essential for various cellular processes. This disruption of pH homeostasis is a likely mechanism by which this compound could also exert antifungal effects, inhibiting the growth and proliferation of pathogenic fungi. atamankimya.com

Antialgal Mechanisms

In addition to its antifungal properties, nonanoic acid has demonstrated significant antialgal activity, particularly against harmful cyanobacteria like Microcystis aeruginosa. mdpi.comrepec.orgresearchgate.net The proposed mechanisms for its antialgal effects are multifaceted and include:

Oxidative Stress Induction: High concentrations of nonanoic acid can cause irreversible damage to the antioxidant defense system of algae, leading to oxidative stress. mdpi.comrepec.orgresearchgate.net This is a common mechanism of toxicity for many algicides.

Cell Death and Lysis: Nonanoic acid can induce cell death and the release of extracellular organic matter, including aromatic compounds and proteins. mdpi.comrepec.orgresearchgate.net This indicates a direct damaging effect on the algal cell membrane and integrity.

Inhibition of Photosynthesis: The release of cellular contents and damage to the cell structure would invariably impact the photosynthetic machinery of the algae, further contributing to its demise.

The inhibitory effects of nonanoic acid on algae are concentration-dependent and are influenced by environmental factors such as pH and temperature. mdpi.comrepec.orgresearchgate.net Given these findings, it is reasonable to hypothesize that this compound could employ similar mechanisms to control algal blooms, making it a potential candidate for further investigation as an environmentally friendly algicide. researchgate.net

Metabolic Regulation and Adipogenesis

Emerging research on nonanoic acid suggests a role in metabolic regulation, particularly in the context of adipogenesis and thermogenesis. These findings provide a basis for exploring the potential metabolic effects of this compound.

Influence on Beige Adipocyte Differentiation and Lipid Accumulation

Recent studies have investigated the impact of nonanoic acid on the differentiation of beige adipocytes, which are specialized fat cells that can burn energy through thermogenesis. researchgate.netnih.gov Research using C3H10T1/2 mesenchymal stem cells has shown that nonanoic acid, particularly in combination with cholecystokinin-8 (CCK-8), can enhance beige adipocyte differentiation and lipid accumulation. researchgate.netnih.govresearchgate.net

This process, often referred to as "beiging" or "browning" of white adipose tissue, is of significant interest as a potential therapeutic strategy for obesity and related metabolic disorders. researchgate.netnih.gov The ability of nonanoic acid to promote the formation of these thermogenically active adipocytes suggests that this compound might share this capability, potentially influencing energy expenditure and fat storage.

Regulation of Thermogenic Gene Expression and Mitochondrial Activity

The differentiation into beige adipocytes is closely linked to the upregulation of genes involved in thermogenesis and an increase in mitochondrial activity. researchgate.netnih.gov Co-treatment with nonanoic acid and CCK-8 has been shown to upregulate the mRNA expression of thermogenic genes and increase mitochondrial activity more effectively than either compound alone. researchgate.netnih.gov

Key proteins involved in this process include uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). researchgate.netnih.gov UCP1 is a hallmark of thermogenic adipocytes and functions to uncouple cellular respiration from ATP synthesis, generating heat instead. yuntsg.combiomedgrid.com PGC-1α is a master regulator of mitochondrial biogenesis and thermogenesis. researchgate.netmdpi.com The elevation of both UCP1 and PGC-1α protein expression by nonanoic acid treatment highlights its role in promoting a thermogenic phenotype in adipocytes. researchgate.netnih.gov

Given these findings, it is plausible that this compound could also modulate the expression of these key thermogenic genes and enhance mitochondrial function, thereby contributing to increased energy expenditure. sochob.cldntb.gov.uafrontiersin.org

Structure Activity Relationship Sar Studies of 3 Nonenoic Acid and Its Derivatives

Impact of Double Bond Position and Stereochemistry on Biological Activity

The location and geometric configuration (stereochemistry) of the double bond within the nonenoic acid backbone are fundamental determinants of its physical properties and biological function.

The position of the double bond distinguishes isomers like 2-Nonenoic acid and 3-Nonenoic acid. The α,β-unsaturation in cis-2-Nonenoic acid (a double bond between carbons 2 and 3) results in a lower melting point compared to its trans isomer, a property that influences its suitability for applications requiring low-temperature stability. This positioning is critical for certain biological activities. For instance, studies on cinnamaldehyde (B126680) analogues, which share the α,β-unsaturated carbonyl feature, show that this specific arrangement is crucial for their ability to inhibit quorum sensing in bacteria like Vibrio spp. plos.org Compounds lacking this double bond were found to be inactive. plos.org

Stereochemistry, referring to the 3D arrangement of atoms, further defines the molecule's properties. This is typically described as cis/trans or Z/E. For alkenes, the E/Z notation is used to unambiguously describe the stereochemistry. If the highest priority groups on each carbon of the double bond are on the same side, it is a Z-alkene; if they are on opposite sides, it is an E-alkene. libretexts.org In fatty acids, cis isomers have a "kinked" chain, leading to lower melting points and reduced efficiency in molecular packing compared to the linear shape of trans isomers. This structural difference can significantly affect how the molecule integrates into cell membranes and interacts with enzymes. The specific stereochemistry of a molecule is often crucial for its biological activity, as it dictates how it binds to biological targets like receptors or enzymes. evitachem.comnih.gov

Table 1: Comparison of Nonenoic Acid Isomers

| Isomer | Double Bond Position | Stereochemistry | Key Structural Feature | Implication |

|---|---|---|---|---|

| cis-2-Nonenoic acid | C2-C3 | cis (Z) | α,β-unsaturation, kinked chain | Lower melting point than trans isomer. |

| trans-2-Nonenoic acid | C2-C3 | trans (E) | α,β-unsaturation, linear chain | Higher melting point than cis isomer. |

| (E)-3-Nonenoic acid | C3-C4 | trans (E) | Double bond at β,γ-position, linear | Standard trans configuration. nih.gov |

| (Z)-3-Nonenoic acid | C3-C4 | cis (Z) | Double bond at β,γ-position, kinked | Expected lower melting point and different enzymatic interactions than E isomer. |

Influence of Chain Length and Substitutions on Bioactivity (e.g., in Receptor Binding Affinity)

The biological effects of fatty acids are highly sensitive to the length of their hydrocarbon chains and the presence of substituent groups.

Chain Length: The length of the alkyl chain is a critical factor determining the potency and nature of a fatty acid's biological activity. Studies on various bioactive compounds demonstrate a clear relationship between chain length and effect. For example, in a series of 3,4,5-triphenyl-1H-pyrazole-1-alkanoic acids, derivatives with an eight or nine-carbon chain (like nonanoic acid) showed the highest potency as inhibitors of human platelet aggregation. nih.govacs.org This optimal length is necessary for effective binding to the platelet prostacyclin (PGI2) receptor. nih.gov Similarly, the inhibitory effect of certain synthetic compounds on photosynthesis shows a dependency on the alkyl chain length, with a peak effect observed for chains with 6-8 carbon atoms. researchgate.net In perfluorinated fatty acids, those with nine or more carbons induce more significant and prolonged toxic effects compared to shorter-chain versions like perfluoro-n-heptanoic acid (C7). acs.org The antimicrobial activity of medium-chain fatty acids against Candida albicans also varies with chain length, with nonanoic acid (C9) being the most active among a group including octanoic (C8), decanoic (C10), and undecanoic (C11) acids. the-innovation.org

Substitutions: Adding chemical groups (substitutions) to the fatty acid structure can dramatically alter its bioactivity.

Methyl Groups: The presence of a methyl branch can increase hydrophobicity and change metabolic interactions. For instance, 8-methyl-6E-nonenoic acid is a specific precursor in capsaicin (B1668287) biosynthesis, where the methyl group enhances enzyme specificity. The degree of methyl substitution on furan (B31954) fatty acids also influences their antioxidant function, with dimethylated versions showing significantly higher activity than monomethylated or unmethylated analogues. mdpi.com

Phenyl Groups: The addition of bulky phenyl groups, as seen in 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, creates potent inhibitors of platelet aggregation by facilitating binding to specific receptors. nih.gov

Hydroxy Groups: The presence and position of hydroxyl (-OH) groups are crucial. In a study of deoxynegamycin derivatives, the absence of a 5-OH group was a key structural difference that eliminated antimicrobial activity while retaining a desired readthrough activity for treating genetic disorders. nih.gov

Halogens: Adding halogens like chlorine or fluorine can increase activity. For example, 3,4-dichloro-cinnamaldehyde was found to be a more potent quorum sensing inhibitor than unsubstituted cinnamaldehyde. plos.org

Table 2: Effect of Structural Modifications on Bioactivity

| Base Molecule/Series | Modification | Resulting Biological Activity | Reference |

|---|---|---|---|

| Phenylated pyrazoloalkanoic acids | Chain length of 9 carbons | Potent inhibition of platelet aggregation (IC50 of 0.4 µM) | nih.gov |

| Perfluorinated fatty acids | Chain length ≥ 9 carbons | Prolonged toxic response and peroxisome proliferation | acs.org |

| Medium-chain fatty acids | 9-carbon chain (Nonanoic acid) | Most active inhibitor of C. albicans biofilm formation | the-innovation.org |

| Furan fatty acids | Dimethyl substitution | Significantly increased antioxidant activity | mdpi.com |

| Deoxynegamycin | Removal of 5-OH group | Loss of antimicrobial activity, retention of readthrough activity | nih.gov |

SAR in Interspecies Communication and Behavior Modulation (e.g., Antifeedants, Oviposition Modulators, informed by related fatty acids)

Fatty acids, including this compound and its relatives, are key signaling molecules (semiochemicals) that mediate interactions between different species. Their structure dictates their function as attractants, repellents, antifeedants, or modulators of behaviors like egg-laying (oviposition).

Antifeedant and Repellent Activity: Medium-chain fatty acids are known components of insect repellent formulations. A mixture containing octanoic (C8), nonanoic (C9), and decanoic (C10) acids has been developed as a fly repellent for livestock, showing activity against various flies, mosquitoes, and ticks. usda.gov The structure-activity relationship for biting deterrence in mosquitoes like Aedes aegypti shows that mid-chain length saturated fatty acids (C10 to C13) and certain unsaturated acids (C11:1, C12:1) exhibit biting deterrence comparable to the synthetic repellent DEET. researchgate.net Nonanoic acid itself is also used as a component in food deterrents (antifeedants) to limit pest feeding. rsc.org

Oviposition Modulation: The selection of an egg-laying site by insects is heavily influenced by chemical cues. Fatty acids and their esters are among the semiochemicals that can either attract or deter oviposition. In studies on Aedes aegypti, dodecanoic acid (C12) and (Z)-9-hexadecenoic acid showed a significant positive (attractive) ovipositional response. researchgate.net Conversely, methyl esters of the same fatty acids acted as deterrents. researchgate.net This highlights that even a simple modification like esterification of the carboxylic acid group can completely reverse the behavioral response. The chain length is also critical, with saturated medium-chain acids (C8, C10) and unsaturated long-chain acids (C18:1, C18:2) showing stronger oviposition deterrence than saturated long-chain acids. researchgate.net

Pheromonal Activity: Fatty acids can also function as pheromones, mediating communication within a species. For example, nonanoic acid has been identified as a component of the pheromone blend for the tropical bont tick (Amblyomma variegatum). usda.gov In the nematode C. elegans, a complex library of ascarosides, which are derivatives of fatty acids, functions as a chemical language to regulate development and social behavior. ebi.ac.uk Even minor structural changes to these ascaroside molecules can lead to dramatic differences in their signaling activity. ebi.ac.uk

SAR for Antimicrobial Potency

The structure of a fatty acid is a key determinant of its ability to inhibit the growth of or kill microbes like bacteria and fungi.

The antimicrobial activity of fatty acids is strongly dependent on chain length. Research on the fungus Candida albicans showed that among several medium-chain fatty acids tested, nonanoic acid (C9) was the most potent inhibitor of biofilm formation and hyphal growth. the-innovation.org At a concentration of 2 µg/mL, nonanoic acid was more effective at suppressing hyphal growth than the known quorum sensing molecule farnesol (B120207) at a concentration of 100 µg/mL. the-innovation.org Another study found that lipopeptides containing (3S,E)-3-hydroxy-9,11-dimethyl-tridec-4-enoic acid exhibited good antifungal activity, with Minimum Inhibitory Concentrations (MIC) of 4–32 µg/mL against pathogenic fungi. mdpi.com

The presence and position of a double bond are also crucial. For antimicrobial activity against Vibrio species, an α,β-unsaturated carbonyl group was found to be a critical structural feature. plos.org This feature allows the molecule to act as a Michael acceptor, forming irreversible bonds with target proteins and disrupting their function. plos.org Compounds that lacked this specific unsaturated structure were inactive. plos.org

Furthermore, substitutions can enhance potency. In a series of quinone derivatives, modifications to hydrophobicity and the chain length of attached functional groups led to compounds with potent activity against Gram-positive pathogens, with some derivatives demonstrating higher potency against MRSA than the antibiotic vancomycin. mdpi.com This demonstrates that the core fatty acid structure can be a scaffold for developing powerful new antimicrobial agents.

Analytical Methodologies for the Detection and Characterization of 3 Nonenoic Acid in Complex Biological and Environmental Matrices

Chromatographic Techniques

Chromatographic methods are fundamental to the separation of 3-nonenoic acid from the intricate matrix of biological and environmental samples. The choice of technique is often dictated by the volatility of the compound and the required level of sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net The methodology involves the separation of the analyte in a gaseous mobile phase followed by its detection and identification based on its mass-to-charge ratio.

For the analysis of fatty acids, including this compound, derivatization is often a necessary step to increase volatility and improve chromatographic peak shape. A common approach is the conversion of the carboxylic acid to its more volatile methyl ester, known as a fatty acid methyl ester (FAME). This is typically achieved through acid-catalyzed esterification.

Another effective derivatization strategy, particularly for enhancing sensitivity in complex matrices, is the use of pentafluorobenzyl (PFB) bromide. This reagent reacts with the carboxylic acid to form a PFB ester, which can be sensitively detected using negative chemical ionization (NCI) mass spectrometry.

The selection of the gas chromatography column is critical for the successful separation of fatty acid isomers. Capillary columns with polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., Stabilwax-DA) or cyanopropyl polysiloxane, are often employed to achieve good resolution.

The mass spectrometer provides definitive identification of this compound by fragmentation analysis. The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragment ions. PubChem provides reference mass spectral data for (E)-3-nonenoic acid (CID 5282723), which can be used for library matching and confirmation of the compound's identity. nih.gov

Key Mass Spectrometry Data for (E)-3-Nonenoic Acid:

| Parameter | Value |

| NIST Number | 234068 |

| Total Peaks | 122 |

| m/z Top Peak | 55 |

| m/z 2nd Highest | 41 |

| m/z 3rd Highest | 29 |

| Data sourced from PubChem CID 5282723 nih.gov |

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-performance liquid chromatography (HPLC) offers a valuable alternative to GC-MS, particularly for the analysis of less volatile or thermally labile fatty acids. HPLC separates compounds in a liquid mobile phase, which is advantageous for preserving the integrity of unsaturated fatty acids that might be susceptible to degradation at high temperatures.

Direct detection of underivatized this compound by HPLC is possible using a UV detector at a short, non-selective wavelength, typically around 210 nm. nih.gov This approach is straightforward but can suffer from a lack of sensitivity and interference from other co-eluting compounds that also absorb at this wavelength. To improve retention on reversed-phase columns (e.g., C18), the mobile phase is often acidified to suppress the ionization of the carboxylic acid group. nih.gov

To enhance the sensitivity and selectivity of HPLC analysis for unsaturated fatty acids like this compound, derivatization strategies are frequently employed. These strategies involve attaching a chromophoric or fluorophoric tag to the carboxylic acid group, allowing for detection at longer, more selective wavelengths where matrix interference is reduced.

A widely used derivatizing agent is 2,4′-dibromoacetophenone. jafs.com.pl This reagent reacts with the fatty acid in the presence of a catalyst, such as triethylamine, to form a phenacyl ester derivative. These derivatives exhibit strong UV absorbance at approximately 256 nm, significantly improving detection limits. researchgate.netjafs.com.pl The reaction conditions, including temperature and time, can be optimized to minimize the risk of isomerization or degradation of unsaturated fatty acids. jafs.com.pljafs.com.pl

Optimized Derivatization Conditions with 2,4′-dibromoacetophenone:

| Parameter | Condition |

| Derivatizing Agent | 2,4′-dibromoacetophenone |

| Catalyst | Triethylamine |

| Solvent | Acetone |

| Temperature | 40°C |

| Reaction Time | 30 minutes |

| These conditions are suggested to decrease the risk of degradation and isomerization of unsaturated fatty acids. jafs.com.pl |

Other derivatizing agents, such as 4-nitrophenol, have also been utilized for the analysis of short-chain fatty acids by HPLC. gerli.com

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy)

Spectroscopic techniques provide invaluable information for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR can be used to characterize this compound. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. Specific chemical shifts and coupling constants can confirm the position of the double bond and its stereochemistry (cis or trans). PubChem indicates the availability of ¹³C NMR data for (E)-3-nonenoic acid. nih.gov While specific shifts for this compound are not detailed in the provided search results, data for related fatty acids can be used for comparative analysis.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch and a strong C=O stretch) and the carbon-carbon double bond (C=C stretch). The position of the C-H bending vibration associated with the double bond can also help to distinguish between cis and trans isomers. PubChem and ChemicalBook confirm the availability of IR spectral data for this compound. nih.govchemicalbook.com

Isotopic Labeling for Metabolic Tracing Studies

Isotopic labeling is a sophisticated technique used to trace the metabolic fate of this compound in biological systems. nih.govbioscientifica.com This approach involves introducing a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into the this compound molecule. mdpi.com The labeled compound is then introduced into a biological system, and its transformation into various metabolites can be tracked over time using mass spectrometry or NMR spectroscopy. royalsocietypublishing.org

This methodology allows researchers to:

Determine the pathways of fatty acid metabolism. nih.gov

Quantify the rates of synthesis, degradation, and interconversion of fatty acids. bioscientifica.com

Identify the contribution of exogenous versus de novo synthesized fatty acids to cellular pools. nih.gov

For example, by using ¹³C-labeled this compound, it is possible to follow the incorporation of the labeled carbon atoms into other molecules, thereby elucidating its metabolic pathways. The analysis of the resulting labeling patterns in downstream metabolites provides a dynamic view of fatty acid flux. nih.govroyalsocietypublishing.org

Commonly Used Stable Isotopes in Fatty Acid Tracing:

| Isotope | Application Notes |

| Carbon-13 (¹³C) | Often preferred due to the stability of the C-C bond. mdpi.com Can be used to trace the carbon backbone through metabolic pathways. |

| Deuterium (²H) | A common and cost-effective label. nih.gov Can be lost during desaturation reactions, which needs to be considered in experimental design. mdpi.com |

Research on 3 Nonenoic Acid Derivatives and Their Potential Academic Applications

Synthesis and Characterization of Ester Derivatives (e.g., Methyl (3Z)-non-3-enoate)

Ester derivatives of 3-nonenoic acid are commonly synthesized for research and commercial purposes, particularly for the flavor and fragrance industry. chemimpex.comthegoodscentscompany.com The synthesis is typically achieved through the formal condensation of this compound with an alcohol. For instance, ethyl 3-nonenoate is produced by the condensation of this compound with ethanol. nih.gov These esters are valued for their distinct sensory properties. thegoodscentscompany.com

Methyl 3-nonenoate, a prominent ester derivative, is recognized for its intense fresh, fruity, and green aroma with cucumber undertones, making it useful in specific flavor and fragrance formulations like melon, apple, pear, and violet. thegoodscentscompany.comsigmaaldrich.com The CAS registry number for methyl 3-nonenoate is 13481-87-3. nih.gov It belongs to the class of organic compounds known as fatty acid methyl esters. hmdb.ca Characterization of these esters involves standard analytical techniques to confirm their structure and purity.

Table 1: Physicochemical Properties of Methyl 3-nonenoate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H18O2 | nih.gov |

| Molecular Weight | 170.25 g/mol | sigmaaldrich.com |

| Appearance | Clear, colorless liquid | nih.gov |

| Specific Gravity | 0.887 to 0.893 @ 25°C | thegoodscentscompany.com |

| Refractive Index | 1.432 to 1.439 @ 20°C | thegoodscentscompany.com |

| Solubility | Insoluble in water | nih.gov |

| Organoleptic Profile | Green, fruity, pear, with cucumber undertones | thegoodscentscompany.comsigmaaldrich.com |

Hydroxylated and Epoxidized Derivatives

The double bond in this compound is a prime site for hydroxylation and epoxidation reactions, yielding derivatives with altered polarity and reactivity. mdpi.com Enzymatic conversions using unspecific peroxygenases (UPOs) have been shown to be an effective method for producing these derivatives. csic.es

In a study utilizing various UPOs, the conversion of this compound resulted in different product profiles depending on the enzyme used. csic.es For example, the UPO from Coprinopsis cinerea (CglUPO) was highly effective, converting 827 µM of the substrate, with the primary product being the 3,4-epoxy derivative (55% of the product mix). csic.es In contrast, other UPOs, such as the one from Marasmius rotula (MroUPO), favored hydroxylation, primarily at the C3 position, to form 3-hydroxy-3-nonenoic acid, and did not produce the epoxide. csic.es This enzymatic approach allows for targeted synthesis of either hydroxylated or epoxidized derivatives. Besides enzymatic methods, chemical synthesis routes are also employed to create hydroxylated nonanoic acids, which can serve as important reference standards for studying the metabolic pathways of fatty acids. researchgate.netresearchgate.net

Table 2: Enzymatic Conversion of this compound by Selected Unspecific Peroxygenases (UPOs)

| Enzyme | Total Substrate Converted (µM) | Major Product | Major Product Yield (%) | Reference |

|---|---|---|---|---|

| CglUPO | 827 | 3,4-Epoxynonanoic acid | 55% | csic.es |

| MroUPO | 90 | 3-Hydroxy-3-nonenoic acid | 80% | csic.es |

Complex Derivatives with Specific Stereochemical Configurations for Bioactive Discovery

The scaffold of nonanoic acid has been elaborated into complex molecules with specific stereochemistry for evaluation in pharmaceutical and agricultural research. The precise three-dimensional arrangement of atoms is often critical for biological activity. ontosight.ai

In pharmaceutical research, a series of phenylated pyrazoloalkanoic acid derivatives were synthesized and tested as inhibitors of human platelet aggregation. acs.orgnih.gov Among them, 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid was identified as a potent inhibitor, acting as a prostacyclin mimetic by binding to the platelet PGI2 receptor. acs.orgnih.gov Structure-activity relationship studies revealed that a vicinally diphenylated pyrazole (B372694) ring substituted with a nonanoic acid side chain was a minimum requirement for this activity. nih.gov

In another example relevant to pharmaceutical development, derivatives of 8-nonenoic acid have been used as building blocks (P3 fragments) in the synthesis of macrocyclic inhibitors for the hepatitis C virus (HCV) NS3/NS4A protease. mcgill.ca

For agricultural applications, various derivatives of nonanoic acid have been synthesized and tested for antifeedant activity against pests like the pine weevil (Hylobius abietis). diva-portal.org Furthermore, the stereoselective synthesis of complex natural products, such as the plant hormone tuberonic acid, often involves intermediates with defined stereochemical configurations that can be derived from precursors related to nonenoic acid. researchgate.net

Exploration of Functional Group Modifications and Their Effects on Biological Activity

Modifying the functional groups of this compound and its saturated counterpart, nonanoic acid, can have profound effects on their biological activity. This exploration is crucial for understanding structure-activity relationships (SAR).

One study investigated the antimicrobial properties of seven different methyl-branched nonanoic acid derivatives. researchgate.net The position of the methyl group along the nine-carbon chain significantly influenced the antimicrobial spectrum. For example, all the tested derivatives showed more activity against Gram-positive than Gram-negative bacteria, with 4-methyl-nonanoic acid (4-MNA) being particularly potent. researchgate.net This demonstrates that even a small modification like the placement of a methyl group can fine-tune biological effects.

Other modifications, such as the introduction of fluorine atoms or the conversion of the carboxylic acid to an ester or amide, also alter biological profiles. researchgate.net For instance, while nonanoic acid itself shows significant ovipositional repellency against certain mosquito species, its corresponding amides were found to be inactive. oup.com Ethyl nonanoate (B1231133), an ester derivative, retained considerable repellency, indicating that the carboxylic acid functional group is not strictly essential for this specific activity, but its modification to an amide eliminates it. oup.com These findings highlight the importance of systematic functional group modification in the discovery of new bioactive agents.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Pathways Involving 3-Nonenoic Acid

While this compound is recognized as an intermediate in fundamental processes like fatty acid metabolism, its potential involvement in more complex and novel biological signaling pathways is an emerging area of research. rsc.orgontosight.ai Current knowledge suggests that its derivatives participate in signaling cascades and may act as precursors for various bioactive molecules. ontosight.ai Future research should aim to move beyond these foundational roles to uncover specific, nuanced functions within cellular communication and regulation.

An intriguing avenue for investigation is the potential role of this compound and its metabolites in modulating cellular processes in disease states. For instance, studies on the related saturated fatty acid, nonanoic acid, have shown it can significantly alter the phenotype of small intestinal neuroendocrine tumor cells. researchgate.netnih.gov Exposure to nonanoic acid led to changes in the transcriptome, a decrease in cell proliferation, and the induction of senescence. researchgate.netnih.gov This raises the compelling possibility that unsaturated counterparts like this compound could possess unique or even more potent capabilities in influencing tumor cell biology and other pathological conditions.

Furthermore, the specific roles of different positional and geometric isomers of fatty acids in signaling are becoming increasingly apparent. Research on hexadecenoic acid isomers, for example, has demonstrated that they are differentially released by macrophages during an inflammatory response and exhibit varying degrees of anti-inflammatory activity. nih.gov This suggests a sophisticated, isomer-specific signaling system. Future studies should, therefore, focus on whether isomers of this compound (e.g., cis vs. trans) are involved in distinct signaling pathways, particularly in the context of inflammation and immunology. Elucidating these pathways could reveal novel therapeutic targets for a range of inflammatory diseases.

Development of Advanced Biocatalytic Production Systems for Specific Isomers

The industrial production of this compound currently relies on chemical synthesis or microbial fermentation, which may lack the precision to generate specific isomers. ontosight.ai The development of advanced biocatalytic systems represents a promising frontier for producing specific isomers of this compound and its derivatives with high selectivity and efficiency. Such systems harness the inherent regio- and stereoselectivity of enzymes to perform precise chemical transformations under mild conditions. nih.govmdpi.com

A key area of future research is the use of enzymes for the targeted functionalization of the this compound molecule. Unspecific peroxygenases (UPOs), for example, have been shown to convert this compound into a variety of hydroxylated and epoxidized products. researchgate.netcsic.es Different UPOs exhibit distinct product patterns, highlighting the potential to screen and engineer these enzymes for the synthesis of a desired derivative. Similarly, fatty acid hydratases (FAHYs) are capable of highly regio- and stereoselective hydration of carbon-carbon double bonds, offering a pathway to produce specific hydroxy fatty acids from unsaturated precursors. researchgate.netnih.gov Adapting these enzymatic systems specifically for the cis and trans isomers of this compound could yield novel, high-value chiral building blocks for the pharmaceutical and chemical industries.